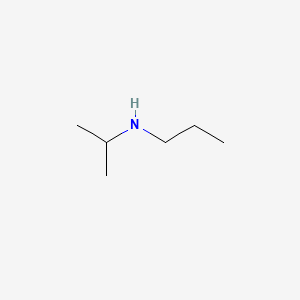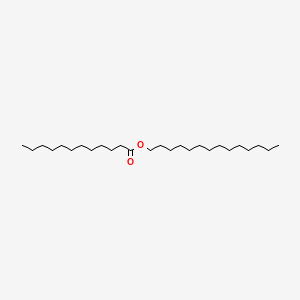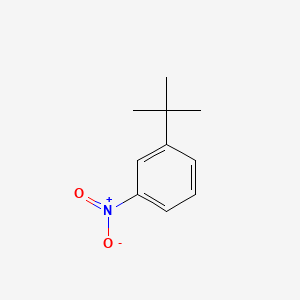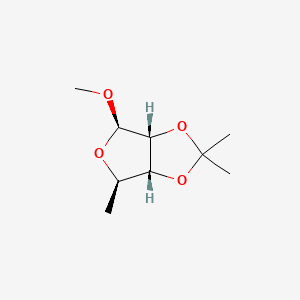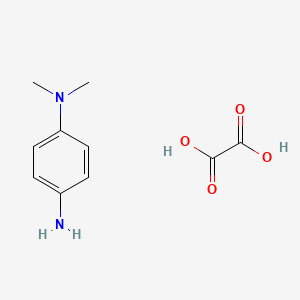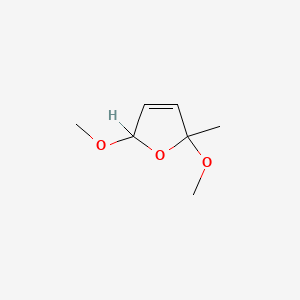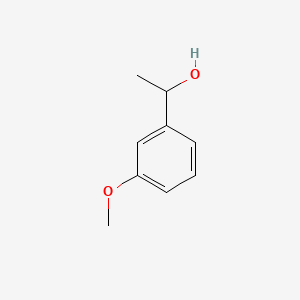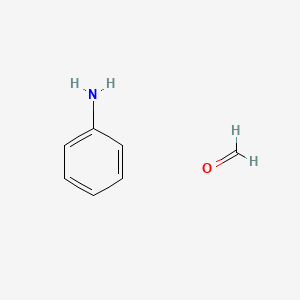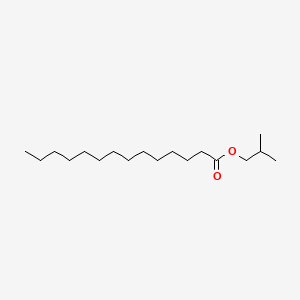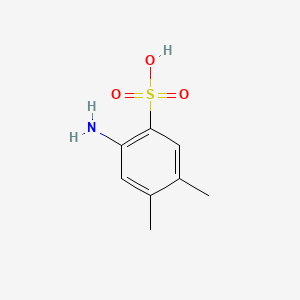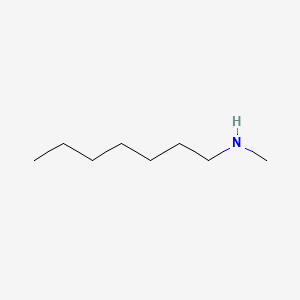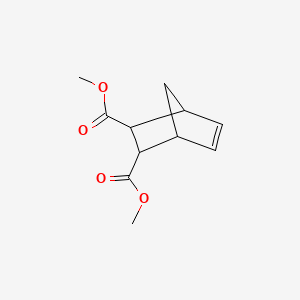
5-ノルボルネン-2,3-ジカルボン酸ジメチル
説明
Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
重合
この化合物は、重合プロセスで使用されます 。 環状開環メタセシス重合(ROMP)を用いて合成および重合されています 。得られたポリマーは、様々な用途で利用可能なユニークな特性を持っています。
遷移金属触媒による二量化
これは、アルケンの遷移金属触媒による二量化に使用されます 。このプロセスは、複雑な有機化合物の合成において重要です。
エポキシ化
この化合物は、エポキシ化を受けます 。この反応は、コーティング、接着剤、複合材料など、幅広い用途を持つエポキシ樹脂の合成において重要です。
ノルボルネン誘導体の合成
これは、様々なノルボルネン誘導体の合成における前駆体として役立ちます 。これらの誘導体は、有機合成の分野で様々な用途を持っています。
N-アリールイミドの合成
これは、N-アリールイミドの合成に使用されます 。これらの化合物は、その生物活性のために医薬品化学において重要です。
研究開発
この化合物は、初期発見研究者に提供される希少でユニークな化学物質のコレクションの一部です 。これは、新しい材料やプロセスの開発に使用されます。
特性
IUPAC Name |
dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-10(12)8-6-3-4-7(5-6)9(8)11(13)15-2/h3-4,6-9H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQLNJWOULYVFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC(C1C(=O)OC)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55738-37-9 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2,3-dimethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55738-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8041876 | |
| Record name | Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5826-73-3, 3014-58-2 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5826-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC-46421 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl carbate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate in polymer chemistry?
A1: Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, also known as Dimethyl 5-norbornene-2,3-dicarboxylate, is a commonly used monomer in ring-opening metathesis polymerization (ROMP). [, , ] This type of polymerization is valuable for creating polymers with well-defined structures and properties.
Q2: How does the structure of Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate influence its reactivity in ROMP?
A2: Research has shown that the stereochemistry of the dicarboxylate substituents on the norbornene ring significantly impacts the monomer's reactivity in ROMP. [] The endo isomer exhibits lower reactivity compared to the exo isomer due to steric hindrance, affecting the monomer's orientation during the polymerization process. This highlights the importance of stereochemical considerations when using this compound in ROMP.
Q3: Can the polymerization of Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate be controlled?
A3: Yes, the polymerization of Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate can be controlled by using different catalysts. [, ] For example, research has demonstrated that ruthenium-based catalysts with varying halogen ligands exhibit different initiation and propagation rates during the ROMP of this monomer. [] This allows for the synthesis of polymers with tailored molecular weights and architectures.
Q4: Are there examples of Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate being used to create functional polymers?
A4: Yes, Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate has been incorporated as a matrix monomer in the creation of terpolymers designed for light up-conversion via triplet-triplet annihilation. [] In this application, the monomer allows for the controlled incorporation of sensitizer and emitter chromophores into the polymer backbone, ultimately influencing the material's light up-conversion properties.
Q5: What analytical techniques are used to study the polymerization of Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate?
A5: Researchers commonly employ ¹H NMR spectroscopy to monitor the conversion of Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate during ROMP. [, ] This technique allows for real-time monitoring of the reaction progress and provides insights into the polymerization kinetics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




